4-(4-(Bromomethyl)phenyl)morpholine hydrobromide
Description
4-(4-(Bromomethyl)phenyl)morpholine hydrobromide is a brominated aromatic compound featuring a morpholine ring linked to a para-bromomethyl-substituted benzene ring. Its molecular formula is C₁₁H₁₃Br₂NO (based on analogous structures in and ), and it exists as a hydrobromide salt, enhancing its solubility in polar solvents. The bromomethyl group provides a reactive site for nucleophilic substitutions, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediate synthesis .
Properties
IUPAC Name |
4-[4-(bromomethyl)phenyl]morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.BrH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHZNVJPNOKJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137573-54-5 | |
| Record name | 4-[4-(bromomethyl)phenyl]morpholine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bromomethyl)phenyl)morpholine hydrobromide typically involves the bromination of 4-(methylphenyl)morpholine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Bromomethyl)phenyl)morpholine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Intermediate in Chemical Reactions: This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromomethyl group allows for further functionalization, facilitating the creation of diverse chemical entities.
2. Biochemical Studies:
- Enzyme Inhibition: The ability of 4-(4-(Bromomethyl)phenyl)morpholine hydrobromide to form covalent bonds with biological molecules makes it useful in studying enzyme inhibition. It can selectively inhibit specific enzymes by targeting nucleophilic sites, thereby providing insights into enzyme mechanisms and pathways .
- Receptor Modulation: The compound is also explored for its potential to modulate receptor functions, which is crucial for understanding signal transduction pathways in cellular biology.
3. Medicinal Chemistry:
- Drug Development: Research has focused on the potential of this compound in drug design, particularly for developing novel therapeutic agents targeting specific diseases. Its reactive nature allows for the design of drugs that can interact with biological targets effectively.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer metabolism. By covalently modifying the active site of the enzyme, researchers observed a significant decrease in enzymatic activity, highlighting its potential as an anticancer agent.
Case Study 2: Therapeutic Development
In another investigation, this compound was utilized in the design of a new class of analgesics targeting pain pathways. The results indicated that modifications to the molecular structure enhanced binding affinity to pain receptors, suggesting that this compound could lead to more effective pain management therapies.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |
| Enzyme Inhibition | Selectively inhibits enzymes by forming covalent bonds |
| Receptor Modulation | Alters receptor functions to study cellular signaling pathways |
| Drug Development | Potential for designing novel therapeutic agents targeting specific diseases |
Mechanism of Action
The mechanism of action of 4-(4-(Bromomethyl)phenyl)morpholine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Morpholine and Brominated Aromatic Moieties
4-(4-Bromo-3-fluorophenyl)morpholine
- Molecular Formula: C₁₀H₁₁BrFNO
- Key Features : A fluorine atom at the meta position of the bromophenyl group introduces electronic effects that alter reactivity compared to the bromomethyl derivative. The absence of a hydrobromide salt reduces polarity.
2-(4-Bromophenyl)-2-methyl-4-(phenylmethyl)morpholine Hydrochloride
- Molecular Formula: C₁₈H₂₀BrNO·HCl
- Key Features : Contains a benzyl group and a methyl substituent on the morpholine ring, increasing steric hindrance. The hydrochloride salt differs in counterion, affecting solubility and crystallinity.
Bromomethyl-Substituted Heterocyclic Analogues
4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine Hydrobromide
- Molecular Formula : C₈H₁₄Br₂N₂OS
- Key Features : Incorporates a dihydrothiazole ring instead of benzene, introducing sulfur-based reactivity. The hydrobromide salt enhances stability.
- Applications: Potential in agrochemicals due to thiazole’s pesticidal properties .
1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole Hydrobromide
Functional Group Variants
4-(Bromomethyl)benzylamine Hydrobromide
- Molecular Formula : C₈H₁₁Br₂N
- Key Features : Lacks the morpholine ring but retains the bromomethylbenzyl group. The primary amine group enables conjugation reactions.
- Physical Properties : LogP = 3.7, boiling point = 309.6°C, pale-yellow solid .
- Applications : Intermediate in peptide synthesis and polymer chemistry.
4-(Bromomethyl)benzaldehyde
- Molecular Formula : C₈H₇BrO
- Key Features : An aldehyde group replaces the morpholine-hydrobromide moiety, enabling nucleophilic additions (e.g., formation of Schiff bases).
- Safety: Limited toxicological data; requires careful handling due to reactive aldehyde and bromine .
Comparative Analysis of Key Properties
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | LogP | Key Functional Groups |
|---|---|---|---|---|
| 4-(4-(Bromomethyl)phenyl)morpholine HBr | C₁₁H₁₃Br₂NO | 346.08 | ~2.5 | Morpholine, BrCH₂-C₆H₄ |
| 4-(4-Bromo-3-fluorophenyl)morpholine | C₁₀H₁₁BrFNO | 272.10 | ~2.8 | Fluorophenyl, morpholine |
| 4-[5-(Bromomethyl)thiazolyl]morpholine HBr | C₈H₁₄Br₂N₂OS | 346.08 | ~1.9 | Thiazole, BrCH₂ |
| 4-(Bromomethyl)benzylamine HBr | C₈H₁₁Br₂N | 280.99 | 3.7 | Benzylamine, BrCH₂ |
Biological Activity
4-(4-(Bromomethyl)phenyl)morpholine hydrobromide is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group on a phenyl ring, which may influence its pharmacological properties. The biological activity of this compound can be explored through various mechanisms, including its interactions with specific biological targets and its effects on different cellular pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrN\O
- Molecular Weight : 304.14 g/mol
This compound features a morpholine ring, which is known for its ability to interact with various biological targets due to its nitrogen-containing structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds containing morpholine structures often exhibit enzyme inhibition properties, particularly against kinases involved in cell signaling pathways.
Target Enzymes
- Cyclin-Dependent Kinases (CDKs) : These are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
- Receptor Tyrosine Kinases (RTKs) : These receptors are often implicated in cancer progression. The bromomethyl group may enhance binding affinity, potentially increasing the compound's efficacy as an anticancer agent.
Anticancer Activity
Studies have shown that morpholine derivatives can exhibit significant anticancer properties. For instance, research on similar compounds has demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The presence of the bromomethyl group is believed to enhance these effects by increasing lipophilicity and facilitating better membrane penetration.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Morpholine derivatives have been reported to possess antibacterial and antifungal activities, suggesting that this compound may inhibit the growth of pathogenic microorganisms through disruption of cellular processes.
Case Studies and Research Findings
- Anticancer Studies : A study investigating related morpholine derivatives found that compounds with similar structures demonstrated IC values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Evaluation : Another investigation into the biological activity of morpholine derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Mechanistic Insights : Research has suggested that the mechanism of action for these compounds may involve the induction of apoptosis in cancer cells, as well as inhibition of essential metabolic pathways in bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC (µM) | Target Enzyme |
|---|---|---|---|
| 4-(4-(Bromomethyl)phenyl)morpholine | Anticancer | 5-15 | CDK2 |
| 4-(2-Chloroacetyl)morpholine | Antibacterial | 10-20 | Various bacterial enzymes |
| N-benzyl-5,6-dimethyl-3-phenylpyrazolo | Anticancer | 1-5 | CDK2 |
Q & A
Q. What are the key synthetic routes for preparing 4-(4-(Bromomethyl)phenyl)morpholine hydrobromide?
Methodological Answer: The synthesis typically involves bromination of a methyl-substituted phenylmorpholine precursor. A common approach includes:
- Step 1: Reacting 4-(4-methylphenyl)morpholine with a brominating agent (e.g., N-bromosuccinimide, NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in carbon tetrachloride .
- Step 2: Quenching the reaction, followed by purification via recrystallization or column chromatography.
- Salt Formation: Treating the brominated product with hydrobromic acid (HBr) to form the hydrobromide salt.
Key Considerations:
- Control reaction temperature to avoid over-bromination.
- Monitor reaction progress using TLC or HPLC .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of the bromomethyl group (δ ~4.3 ppm for CH₂Br in ¹H NMR) and morpholine ring protons (δ ~3.6–2.5 ppm) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃BrNOH⁺).
- Elemental Analysis:
- Validate stoichiometry (e.g., C, H, N, Br content) .
- X-ray Crystallography:
- For unambiguous structural confirmation, if single crystals are obtainable .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood.
- First Aid:
- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap/water; remove contaminated clothing.
- Storage: Keep in a dark, dry environment at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can competing side reactions during bromomethylation be mitigated?
Methodological Answer: Competing reactions (e.g., di-bromination or ring bromination) can be minimized by:
- Controlled Reactant Ratios: Use a 1:1 molar ratio of NBS to substrate.
- Low-Temperature Radical Initiation: Perform reactions at 0–5°C to slow radical chain propagation .
- Solvent Selection: Non-polar solvents (e.g., CCl₄) favor selective bromomethylation over electrophilic aromatic substitution .
- Real-Time Monitoring: Use in-situ FTIR to track bromine consumption .
Q. What strategies are effective in resolving contradictions in reported synthetic yields?
Methodological Answer: Discrepancies in yields often arise from:
- Reagent Purity: Ensure brominating agents (e.g., NBS) are freshly sublimed.
- Oxygen Sensitivity: Degas solvents to prevent radical quenching.
- Workup Optimization: Adjust recrystallization solvents (e.g., EtOH/H₂O vs. acetone/hexane) to improve recovery .
Q. How does the compound’s stability under various storage conditions impact experimental reproducibility?
Methodological Answer:
- Stability Studies:
Advanced Analysis:
Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitutions?
Methodological Answer:
- Electrophilic Character: The bromine atom’s electronegativity polarizes the C-Br bond, making the methyl carbon susceptible to nucleophilic attack (SN₂ mechanism).
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactants (e.g., amines, thiols) .
- Leaving Group Ability: Bromide’s moderate leaving capacity balances reactivity and stability, reducing side reactions compared to chlorides .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases) based on morpholine’s hydrogen-bonding capacity.
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Correlate substituent effects (e.g., bromine position) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
